molecular formula C12H11N3O2 B14609148 N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide CAS No. 58851-86-8

N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide

Cat. No.: B14609148
CAS No.: 58851-86-8
M. Wt: 229.23 g/mol
InChI Key: RWTXWTKRMHOLMJ-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes a naphthalene ring fused to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide typically involves the reaction of N-methylhydrazinecarboxamide with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone derivatives: Share similar structural features and undergo similar chemical reactions.

    Hydrazine derivatives: Exhibit similar reactivity and potential biological activities.

    Substituted naphthalenes: Have comparable chemical properties and applications.

Uniqueness

N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide is unique due to its specific combination of a naphthalene ring and a hydrazinecarboxamide moiety, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

58851-86-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)imino-3-methylurea

InChI

InChI=1S/C12H11N3O2/c1-13-12(17)15-14-10-7-6-8-4-2-3-5-9(8)11(10)16/h2-7,16H,1H3,(H,13,17)

InChI Key

RWTXWTKRMHOLMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N=NC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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